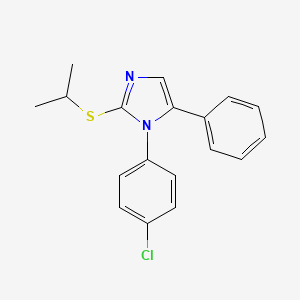

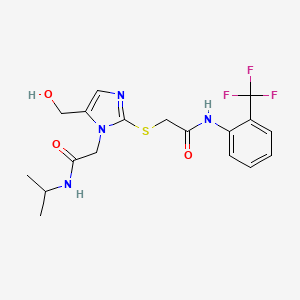

2-(4-Ethoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid

货号 B2429671

CAS 编号:

438218-83-8

分子量: 321.376

InChI 键: YEQVVQBIWXRIIT-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Synthesis Analysis

The synthesis of complex organic compounds like “2-(4-Ethoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid” often involves multiple steps and various chemical reactions . For instance, the synthesis of related compounds often involves reactions such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach . These classical synthesis protocols are used for the construction of the principal quinoline scaffold .Molecular Structure Analysis

The molecular structure of “2-(4-Ethoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid” can be analyzed using various spectroscopic techniques such as Fourier Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HRMS) . These techniques can provide detailed information about the molecular structure and functional groups present in the compound .Chemical Reactions Analysis

The chemical reactions involving “2-(4-Ethoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid” can be complex and diverse . For example, transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Ethoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid” can be analyzed using various techniques. For instance, the melting and boiling points, density, solubility, physical state, color, flavor, and aroma can be determined . The diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .科研应用

Antibacterial and Antifungal Properties

- Research indicates that derivatives of quinoline carboxylic acids, similar to 2-(4-Ethoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid, exhibit antibacterial and antifungal properties. For instance, the study by Corelli et al. (1983) discussed the synthesis and antibacterial activities of 4-hydroxyquinoline-3-carboxylic acid and its analogs, which showed promising antibacterial potential (Corelli et al., 1983).

Synthesis and Properties of Complexes

- A study by Lei et al. (2014) demonstrated the synthesis of carboxyl-functionalized 2-phenylquinoline derivatives and their reactions with Cd(CH3COO)2, forming new cadmium complexes. These complexes were characterized for their fluorescent behavior and antibacterial activities (Lei et al., 2014).

Chemical Synthesis and Structural Analysis

- The research by Ukrainets et al. (2006) focused on the simple synthesis of esters of 4-halo-substituted 2-oxo-1,2-dihydroquinoline-3-carboxylic acids, which is relevant to understanding the chemical properties and potential applications of 2-(4-Ethoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid (Ukrainets et al., 2006).

Applications in Drug Development

- A study by Horchler et al. (2007) described the synthesis of novel quinoline and quinoline-2-carboxylic acid amides, which are structurally related to 2-(4-Ethoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid. These compounds were identified as potent antagonists, which highlights the potential of quinoline derivatives in drug discovery (Horchler et al., 2007).

Antiallergy Agents

- Althuis et al. (1980) developed a series of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives with significant antiallergy activity, showcasing another potential medical application of quinoline derivatives (Althuis et al., 1980).

Isolation from Natural Sources

- Starratt and Caveney (1996) isolated a new quinoline-2-carboxylic acid from Ephedra species, indicating the presence of similar compounds in nature and their potential for various applications (Starratt & Caveney, 1996).

Photolabile Protecting Groups

- Fedoryak and Dore (2002) discussed the synthesis and photochemistry of a photolabile protecting group for carboxylic acids based on hydroxyquinoline, which can be related to the study of 2-(4-Ethoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid in similar applications (Fedoryak & Dore, 2002).

性质

IUPAC Name |

2-(4-ethoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-4-24-15-8-6-14(7-9-15)19-13(3)18(20(22)23)16-11-12(2)5-10-17(16)21-19/h5-11H,4H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQVVQBIWXRIIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Ethoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

快速询价

产品分类

浏览最多

[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine

1052559-31-5; 1197871-01-4

![(E)-N'-methoxy-N-[7-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2429588.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2429591.png)

![1'-cinnamoyl-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2429595.png)

![[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B2429598.png)

![Ethyl 5-(3,5-dimethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2429599.png)

![4-tert-butyl-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B2429601.png)

![(2Z,5E)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2429602.png)

![2-((4-Bromophenyl)sulfonyl)-1-(4-chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2429603.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2429606.png)